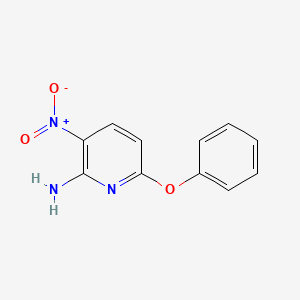

3-Nitro-6-phenoxy-pyridin-2-yl-amine

Overview

Description

3-Nitro-6-phenoxy-pyridin-2-yl-amine is a pyridine derivative featuring a nitro group at the 3-position and a phenoxy substituent at the 6-position of the pyridine ring. The nitro group is a strong electron-withdrawing moiety, likely influencing the compound’s electronic properties and reactivity, while the phenoxy group introduces steric bulk and moderate polarity, which may enhance solubility in organic solvents compared to non-oxygenated aryl analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-phenoxy-pyridin-2-yl-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 6-phenoxy-pyridin-2-ylamine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 3-Nitro-6-phenoxy-pyridin-2-yl-amine can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 3-amino-6-phenoxy-pyridin-2-ylamine.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 3-Amino-6-phenoxy-pyridin-2-ylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-Nitro-6-phenoxy-pyridin-2-yl-amine typically involves multi-step reactions that include the formation of the pyridine ring and the introduction of the nitro and phenoxy groups. Various methods such as nucleophilic substitution and cross-coupling reactions are employed to achieve high yields and purity of the compound. For instance, a recent study utilized Suzuki–Miyaura cross-coupling techniques to synthesize related pyridine derivatives with promising biological activities .

Insecticidal Properties

This compound has been evaluated for its insecticidal properties against various agricultural pests. Research indicates that derivatives containing the pyridine moiety exhibit significant insecticidal activity against pests such as Mythimna separata and Aphis craccivora. The compound demonstrated effective inhibition rates, suggesting its potential as a novel insecticide .

Antidiabetic Effects

Studies have also investigated the compound's role in managing type 2 diabetes mellitus. Compounds derived from similar structures have shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose metabolism and adipogenesis. This suggests that this compound could be developed further as an antihyperglycemic agent .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, making it a candidate for further investigation in the development of antimicrobial agents .

Industrial Applications

In addition to its biological applications, this compound finds utility in the industrial sector. It is used in the production of dyes, pigments, and specialty chemicals due to its stable chemical structure and reactivity. The compound's versatility allows it to be integrated into various formulations for enhanced performance in industrial applications.

Insecticidal Efficacy

A case study highlighted the efficacy of a related pyridine derivative in controlling pest populations in agricultural settings. The study reported a 100% inhibition rate at specific concentrations, showcasing the potential of these compounds in pest management strategies .

Antidiabetic Research

In another case study focusing on antidiabetic research, derivatives of this compound were tested in db/db mice models, demonstrating significant improvements in glycemic control compared to existing treatments. This positions the compound as a promising candidate for future drug development aimed at diabetes management .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Insecticidal Activity | Pest control | 100% inhibition against Mythimna separata at 500 mg/L |

| Antidiabetic Effects | PPARγ activation | Significant glycemic control improvements in db/db mice |

| Antimicrobial Activity | Bacterial infections | Effective against strains like E. coli, S. aureus |

| Industrial Applications | Dyes and pigments production | Stable chemical structure suitable for various formulations |

Mechanism of Action

The mechanism of action of 3-Nitro-6-phenoxy-pyridin-2-yl-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-Nitro-6-phenylpyridin-2-amine

- Substituents: Replaces the phenoxy group in the target compound with a phenyl ring.

- Key Differences: The absence of an oxygen atom in the phenyl group reduces polarity, likely decreasing solubility in polar solvents compared to the phenoxy analog. The electron-withdrawing nitro group at position 3 remains consistent, suggesting similar reactivity in electrophilic substitution reactions .

N-(6-Morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine (Compound 8)

- Substituents: Pyrimidine core (vs. pyridine), trifluoromethylphenoxy group, and morpholine moiety.

- The pyrimidine core may alter binding affinity in biological systems compared to pyridine-based structures. Synthesis methods involve THF and pyridine, indicating compatibility with polar aprotic solvents .

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine ([1421372-94-2])

- Substituents : Fluoro, methoxy, and nitro groups on a pyrimidine-indole hybrid.

- Similarity Score : 0.78 (high structural similarity).

- Key Differences : The nitro group at position 5 (vs. 3 in the target compound) and the methoxy group’s electron-donating effects may reduce ring deactivation, favoring nucleophilic aromatic substitution at specific positions .

Electronic and Reactivity Profiles

Solubility and Physicochemical Properties

- Phenoxy vs. Phenyl: The oxygen atom in phenoxy improves solubility in polar solvents (e.g., THF, DMSO) compared to phenyl analogs, as inferred from synthesis protocols for related compounds .

- Chloro-Nitro Derivatives: Low solubility inferred for 6-chloro-2-nitropyridin-3-amine due to non-polar chloro and nitro groups; storage under inert gas further suggests sensitivity to moisture .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-6-phenoxy-pyridin-2-yl-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A general protocol involves reacting a nitro-substituted pyridine precursor (e.g., 3-nitro-6-chloropyridin-2-amine) with phenol derivatives under alkaline conditions. Key parameters include:

- Reagents: Anhydrous K₂CO₃ (base), DMF (polar aprotic solvent) .

- Temperature: 130–140°C for 6–8 hours .

- Workup: Acidic quenching (pH 2–3 with HCl) followed by silica gel column chromatography (eluent: CH₂Cl₂) .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base (K₂CO₃ equiv) | 3.5 equiv | Ensures complete deprotonation of phenol |

| Reaction Time | 8 hours | Maximizes substitution yield |

| Purification Method | Column chromatography | Removes unreacted phenol |

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm aromatic substitution patterns (e.g., phenoxy group integration at δ 6.8–7.4 ppm) .

- HPLC: Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 260.07) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent nitro group photoreduction.

- Thermal Stability: Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

- Humidity Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of the amine group.

Q. What biological or catalytic applications are hypothesized for this compound?

Methodological Answer:

- Ligand in Coordination Chemistry: The pyridinylamine moiety may coordinate with transition metals (e.g., Cu, Pd) for catalytic cross-coupling reactions .

- Drug Discovery: Nitro and amine groups suggest potential as a pharmacophore in antimicrobial or anticancer scaffolds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nitro group’s role in directing substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) can map electron density around the nitro group to predict regioselectivity .

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

Methodological Answer:

- X-ray Crystallography: Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles .

- Validation Metrics: Cross-check computed torsion angles (e.g., Phenoxy-C–O–Pyridine) with experimental data; discrepancies >5° require re-evaluation of force fields .

Q. How can microwave-assisted synthesis improve efficiency in preparing derivatives?

Methodological Answer:

- Microwave Conditions: 150°C, 30 minutes, 300 W irradiation reduces reaction time by 75% compared to conventional heating .

- Limitations: Not suitable for thermally sensitive intermediates (e.g., nitroso derivatives).

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS: Detect impurities at ppm levels using MRM (multiple reaction monitoring) mode .

- NMR Relaxation Experiments: -weighted spectra identify low-concentration byproducts .

Q. How can regioselective functionalization of the pyridine ring be achieved?

Methodological Answer:

- Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to deprotonate the amine group, enabling selective bromination at C4 .

- Protection/Deprotection: Temporarily protect the amine with Boc groups to direct nitration to the phenoxy ring .

Q. What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

3-nitro-6-phenoxypyridin-2-amine |

InChI |

InChI=1S/C11H9N3O3/c12-11-9(14(15)16)6-7-10(13-11)17-8-4-2-1-3-5-8/h1-7H,(H2,12,13) |

InChI Key |

ODOLDBUWAARQFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.